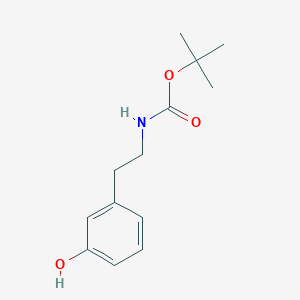

tert-Butyl 3-hydroxyphenethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIZBOBVXITREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of tert-Butyl 3-hydroxyphenethylcarbamate

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxyphenethylcarbamate

Introduction

This compound (CAS No. 129150-68-1) is a carbamate-protected derivative of 3-hydroxyphenethylamine, a structural analogue to several neurotransmitters. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a critical intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents and other bioactive molecules. The Boc group's stability in various conditions and its facile, orthogonal removal under acidic conditions provide significant synthetic utility.

A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers and drug development professionals. These properties govern its behavior in both chemical reactions and biological systems, influencing reaction kinetics, purification strategies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both reported data and field-proven experimental protocols for their validation and determination.

Core Molecular and Physical Properties

The fundamental identity and physical state of a compound are the bedrock of its characterization. These properties are essential for accurate dosing, reaction setup, and material handling.

Molecular Identity and Structure

The structure features a phenethyl core with a hydroxyl group at the meta-position of the phenyl ring and a Boc-protected amine.

-

IUPAC Name: tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate

-

CAS Number: 129150-68-1[1]

-

Molecular Formula: C₁₃H₁₉NO₃[1]

-

Appearance: Off-white to light yellow solid.[1] Although some synthetic procedures initially yield a colorless oil, the compound typically solidifies upon standing or purification.[1]

Molecular Weight and Stoichiometry

Accurate molecular weight is critical for all stoichiometric calculations, ensuring precise molar quantities for reactions and the preparation of standard solutions for analytical testing.

| Property | Value | Source |

| Molecular Weight | 237.29 g/mol | [1] |

| Exact Mass | 237.1365 g/mol | N/A |

Thermal Properties: Melting and Boiling Points

The melting point is a crucial indicator of purity, while the boiling point provides insight into the compound's volatility. For crystalline solids, a sharp, narrow melting range typically signifies high purity.[2]

| Property | Value | Type | Source |

| Melting Point | Data not available in literature | N/A | N/A |

| Boiling Point | 397.1 ± 25.0 °C | Predicted | [1] |

While predicted values are useful for initial assessment, an experimentally determined melting point is non-negotiable for batch release and quality control. Impurities typically depress and broaden the melting range, making this a simple yet powerful first-pass purity check.[2]

Experimental Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.[3]

Methodology Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.[3] A slow ramp rate near the expected melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.[4]

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the sample powder until a small amount (2-3 mm high) enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and set a starting temperature approximately 15-20°C below the expected melting point. If unknown, a rapid pre-melt with a fast ramp rate (10-20°C/min) can be performed to find an approximate range.[4]

-

Set the ramp rate to a slow value (e.g., 1-2°C per minute) for the final, accurate measurement to ensure thermal equilibrium.[2]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnified viewing port.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts into a transparent liquid.

-

The melting range is reported as T1 - T2.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Allow the apparatus to cool sufficiently between runs.

-

Report the average melting range.

-

Physicochemical Properties in Solution

The behavior of a compound in solution dictates its utility in liquid-phase reactions, its purification by chromatography or crystallization, and its absorption and distribution in biological systems.

Solubility

Solubility is defined as the saturation concentration of a substance in a given solvent at a specified temperature. This parameter is fundamental for selecting appropriate solvents for synthesis, purification, and formulation.

| Property | Value | Type | Source |

| Solubility | Data not available in literature | N/A | N/A |

Based on its structure—a polar hydroxyl group and carbamate linkage combined with a nonpolar phenyl ring and tert-butyl group—this compound is expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. Its aqueous solubility is expected to be low due to the significant hydrophobic character.

Experimental Protocol 2: Aqueous Solubility Determination (OECD 105 Flask Method)

The OECD Test Guideline 105 provides a standardized and internationally recognized method for determining the water solubility of chemical substances.[5][6] The Flask Method is suitable for substances with solubilities above 10⁻² g/L.[5]

Methodology Rationale: This method establishes equilibrium between the solid solute and the aqueous solvent at a constant temperature. By measuring the concentration of the dissolved substance in the saturated solution, a reliable solubility value is obtained. The use of a suitable analytical method like HPLC is crucial for accurate quantification.[7]

Caption: OECD 105 Flask Method Workflow

Step-by-Step Procedure:

-

Preliminary Test:

-

Add an estimated amount of the compound to a known volume of water at 20°C.

-

Stir for 24 hours. If the substance completely dissolves, add more until excess solid remains. This helps determine the appropriate sample amount for the final test.[5]

-

-

Definitive Test:

-

Add an excess amount of the solid compound (determined from the preliminary test) to triplicate flasks containing a known volume of deionized water.

-

Seal the flasks and place them in a constant temperature water bath or shaker set at 20 ± 0.5°C.[6]

-

Stir the contents for at least 24 hours to ensure equilibrium is reached. It is advisable to take measurements at 24, 48, and 72 hours to confirm that saturation has been achieved.

-

-

Sample Analysis:

-

After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours for the solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a syringe filter (compatible with the sample) is required.[7]

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

-

Analyze the calibration standards and the saturated aqueous sample by a validated HPLC-UV method to determine the concentration.

-

-

Data Reporting:

-

Calculate the average concentration from the triplicate flasks.

-

Report the water solubility in g/L or mg/mL at 20°C.

-

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the phenolic hydroxyl group is acidic. This value is critical as it dictates the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

| Property | Value | Type | Source |

| pKa | 9.98 ± 0.10 | Predicted | [1] |

A predicted pKa of ~10 for the phenolic hydroxyl group means that at physiological pH (~7.4), the compound will be almost entirely in its neutral, protonated form. It will only become significantly deprotonated and negatively charged under basic conditions (pH > 10). This is crucial for designing extraction procedures (e.g., extracting from an organic solvent into an aqueous base) and for predicting its behavior in cell-based assays.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[9]

Methodology Rationale: A plot of pH versus the volume of added titrant produces a titration curve. The inflection point of this curve, or more accurately, the point where the pH equals the pKa, occurs when the acidic species and its conjugate base are present in equal concentrations.[10] Maintaining a constant ionic strength minimizes variations in activity coefficients.[8]

Caption: Potentiometric Titration Workflow for pKa

Step-by-Step Procedure:

-

System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). Due to low aqueous solubility, a co-solvent like methanol may be required. The resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

-

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add small, precise increments of a standardized titrant (0.1 M NaOH for an acidic group) using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The pKa can be determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (where the derivative is maximal).

-

Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[8]

-

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter in drug development for predicting membrane permeability and overall ADME properties.

| Property | Value | Type | Source |

| LogP | Data not available in literature | N/A | N/A |

The presence of a non-polar tert-butyl group and a phenyl ring suggests the compound is significantly lipophilic. The polar hydroxyl and carbamate groups will reduce this, but a positive LogP value is expected, indicating a preference for the lipid phase over the aqueous phase. This is a key factor for predicting blood-brain barrier penetration and oral absorption.

Purity and Stability Assessment

Ensuring the purity of a synthetic intermediate is crucial as impurities can carry through to subsequent steps, potentially affecting yields, creating difficult-to-remove side products, and compromising the purity of the final active pharmaceutical ingredient.

Experimental Protocol 4: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds. A reverse-phase method is well-suited for a moderately polar compound like this compound.[11]

Methodology Rationale: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The compound and its impurities will separate based on their relative affinities for the two phases. More nonpolar compounds will be retained longer on the column.[11] A gradient elution, where the mobile phase composition changes over time, is often used to ensure good separation of compounds with a range of polarities.

Step-by-Step Procedure:

-

System and Column:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Solvent B: Acetonitrile (ACN).

-

Filter and degas both solvents before use.

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 214 nm and 254 nm (phenethylamines have UV absorbance in this range).

-

Column Temperature: 30°C.

-

Gradient Program:

-

0-2 min: 10% B

-

2-20 min: Linear gradient from 10% B to 90% B

-

20-25 min: Hold at 90% B

-

25-26 min: Return to 10% B

-

26-30 min: Re-equilibration at 10% B

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like ACN) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis and Data Interpretation:

-

Inject the sample and run the gradient program.

-

Integrate the peaks in the resulting chromatogram.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

- This cit

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020, August 20). Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023, May 8). Available from: [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Available from: [Link]

-

Scymaris. Water Solubility - OECD 105. Available from: [Link]

- This cit

- This cit

- This cit

- This cit

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). Available from: [Link]

- This cit

- Susarte, M. A., et al. "Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine." Journal of chromatography.

- This cit

- This cit

- This cit

- Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." Molecular pharmaceutics vol. 10,8 (2013): 2838-54.

Sources

- 1. tert-butyl(3-hydroxyphenethyl)carbamate CAS#: 129150-68-1 [m.chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 7. fishersci.com [fishersci.com]

- 8. acmec.com.cn [acmec.com.cn]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 11. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of CAS No. 129150-68-1: tert-Butyl (3-Hydroxyphenethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of the chemical compound with CAS number 129150-68-1, identified as tert-butyl (3-hydroxyphenethyl)carbamate. This document is structured to deliver in-depth scientific insights, detailing the physicochemical properties, spectroscopic data, synthesis protocols, and safety information pertinent to this compound. The content is curated to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction and Chemical Identity

tert-Butyl (3-hydroxyphenethyl)carbamate is a carbamate derivative of 3-hydroxyphenethylamine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in multi-step organic syntheses. The Boc group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for further functionalization. This characteristic is particularly crucial in the synthesis of complex molecules, including pharmaceutical agents.

Chemical Structure:

Figure 2: Workflow for the direct Boc protection of 3-hydroxyphenethylamine.

Experimental Protocol:

-

Dissolution: Dissolve 3-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, for example, triethylamine (1.5 equivalents) or aqueous sodium hydroxide, to the solution.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation of a Benzyl-Protected Precursor

An alternative route involves the deprotection of a benzyl-protected precursor, tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate. [1]This method is particularly useful when the phenolic hydroxyl group requires protection during preceding synthetic steps.

Figure 3: Workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1 equivalent) in ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the starting material). [1]2. Hydrogenation: Subject the reaction mixture to hydrogenation at 40 psi hydrogen pressure overnight. [1]3. Filtration: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. [1]4. Solvent Removal: Wash the filter cake with ethanol and concentrate the combined filtrates under reduced pressure to yield the product as a colorless oil. [1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity and purity of tert-butyl (3-hydroxyphenethyl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (CDCl₃) δ: 7.22-7.12 (m, 1H), 6.78-6.66 (m, 3H), 4.56 (bs, 1H), 3.42-3.30 (m, 2H), 2.74 (t, 2H), 1.44 (s, 9H). [1] Interpretation of the ¹H NMR Spectrum:

-

δ 7.22-7.12 (m, 1H): This multiplet corresponds to the proton on the aromatic ring that is meta to both the hydroxyl and the ethylcarbamate groups.

-

δ 6.78-6.66 (m, 3H): These multiplets represent the other three protons on the aromatic ring.

-

δ 4.56 (bs, 1H): This broad singlet is attributed to the carbamate N-H proton.

-

δ 3.42-3.30 (m, 2H): This multiplet corresponds to the two protons of the methylene group attached to the nitrogen atom (-CH₂-NHBoc).

-

δ 2.74 (t, 2H): This triplet represents the two protons of the benzylic methylene group (-Ar-CH₂-).

-

δ 1.44 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [2][3][4][5]* Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. [2][3][4][5]Avoid contact with skin and eyes. [2][3][4][5]* Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Development

tert-Butyl (3-hydroxyphenethyl)carbamate serves as a key building block in the synthesis of various biologically active molecules. The presence of the phenolic hydroxyl group and the protected amine allows for sequential and site-selective modifications.

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of various pharmaceutical compounds where a 3-hydroxyphenethylamine scaffold is required.

-

Combinatorial Chemistry: The compound can be utilized in the generation of compound libraries for drug discovery screening.

-

Derivatization: The hydroxyl group can be functionalized through etherification or esterification, while the amine can be deprotected and reacted with various electrophiles to introduce diverse functionalities.

Conclusion

This technical guide provides a comprehensive overview of the characterization, synthesis, and handling of CAS No. 129150-68-1, tert-butyl (3-hydroxyphenethyl)carbamate. The detailed information on its physicochemical properties and spectroscopic data, particularly the ¹H NMR spectrum, serves as a valuable resource for its identification and quality control. The outlined synthesis protocols offer practical guidance for its preparation in a laboratory setting. Adherence to the recommended safety precautions is essential for its safe handling. The versatility of this compound as a synthetic intermediate underscores its importance in the field of organic and medicinal chemistry.

References

Sources

tert-Butyl 3-hydroxyphenethylcarbamate molecular weight and formula

An In-depth Technical Guide to tert-Butyl 3-hydroxyphenethylcarbamate

Introduction

This compound (CAS No. 129150-68-1) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and synthetic drug development. Its structure incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a phenethylamine backbone, which also features a phenolic hydroxyl group. This arrangement provides two distinct, orthogonally reactive sites, positioning the compound as a versatile building block for the synthesis of more complex molecular architectures. The Boc-protected amine allows for the controlled introduction of the phenethylamine scaffold, while the hydroxyl group offers a handle for further functionalization, such as ether or ester formation. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| CAS Number | 129150-68-1 | [1] |

| Appearance | Off-white to light yellow solid, or colorless oil | [1] |

| Storage Conditions | 2-8°C | [1] |

| Predicted Boiling Point | 397.1 ± 25.0 °C | [1] |

| Predicted Density | 1.100 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.98 ± 0.10 | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the deprotection of a precursor where the phenolic hydroxyl group is masked. A common and robust strategy involves the hydrogenolysis of a benzyl ether derivative.

Causality of Experimental Design

-

Choice of Precursor: The synthesis starts with tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate. The benzyl group is an ideal protecting group for the phenol because it is stable under a wide range of reaction conditions but can be selectively and cleanly removed under catalytic hydrogenation. This cleavage condition is orthogonal to the acid-labile Boc-protecting group, ensuring its integrity is maintained throughout the synthesis.

-

Catalyst and Reaction Conditions: 10% Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis due to its high efficiency and activity. Hydrogenation at moderate pressure (e.g., 40 psi) and room temperature is sufficient to drive the reaction to completion, typically overnight, without causing degradation of the product.[1]

-

Purification Strategy: The purification process is straightforward. The heterogeneous Pd/C catalyst is easily removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. This typically yields the product in high purity and quantitative yield, often without the need for more complex chromatographic purification.[1]

Experimental Protocol: Synthesis via Hydrogenolysis

-

Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (13 g, 0.039 mol) in 100 mL of ethanol, add 10% Pd/C catalyst (1 g).[1]

-

Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to hydrogenation at 40 psi hydrogen pressure. Stir the reaction overnight at room temperature.[1]

-

Workup and Isolation: Upon completion, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of celite, washing the filter cake with additional ethanol.[1]

-

Final Product: Concentrate the combined filtrate by evaporating the solvent under reduced pressure. This will yield this compound (9.4 g, quantitative yield) as a colorless oil.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural confirmation. The reported chemical shifts in deuterated chloroform (CDCl₃) are as follows:[1]

-

δ 7.22-7.12 (m, 1H): Aromatic proton (Ar-H).

-

δ 6.78-6.66 (m, 3H): Aromatic protons (Ar-H).

-

δ 4.56 (bs, 1H): Broad singlet corresponding to the carbamate N-H proton.

-

δ 3.42-3.30 (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH).

-

δ 2.74 (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

-

δ 1.44 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).[2]

-

Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.[2] For ¹³C NMR, a significantly higher number of scans is required due to the low natural abundance of the ¹³C isotope.[2]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, making it a valuable intermediate in multi-step syntheses.

-

Orthogonal Deprotection: The Boc group is stable under the basic or nucleophilic conditions that might be used to modify the phenolic hydroxyl group. Subsequently, the Boc group can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. This amine can then undergo a range of transformations, including acylation, alkylation, or sulfonamide formation.[3]

-

Scaffold for Bioactive Molecules: The phenethylamine core is a common motif in many biologically active compounds. This building block allows for the elaboration of this core at two different positions. For example, the hydroxyl group can be converted into an ether to act as a linker, while the deprotected amine can be coupled with a carboxylic acid to form an amide bond, a key reaction in the synthesis of peptide mimetics and other complex drug candidates.[4]

-

Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), bifunctional linkers are essential. The structure of this compound is well-suited for derivatization into such linkers.

Caption: Synthetic utility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

Conclusion

This compound is a strategically designed synthetic intermediate with significant value for chemical and pharmaceutical research. Its molecular weight of 237.29 g/mol and formula C₁₃H₁₉NO₃ correspond to a structure featuring two key functional groups amenable to orthogonal chemical transformations. The well-established protocols for its synthesis and the predictable reactivity of its functional groups make it a reliable and versatile tool for the construction of complex, high-value molecules in the drug discovery pipeline.

References

-

PubChem. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

Sources

- 1. tert-butyl(3-hydroxyphenethyl)carbamate CAS#: 129150-68-1 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate [mdpi.com]

- 5. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of tert-Butyl 3-hydroxyphenethylcarbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 3-hydroxyphenethylcarbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical synthesis and drug development. Due to the limited availability of specific quantitative solubility data in the public domain for this molecule, this guide establishes a predictive framework based on its structural features and the known solubility of related compounds, such as tert-butyl carbamate. More importantly, it offers a detailed, field-proven experimental protocol for researchers to systematically determine the solubility of this compound in a diverse range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required for the successful handling and application of this compound in a laboratory setting.

Introduction and Core Concepts

This compound is a bifunctional organic molecule that incorporates a carbamate group, a hydroxyl moiety, and a phenyl ring. This combination of functional groups imparts a unique physicochemical profile that is critical to its application in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a variety of conditions and its selective, facile cleavage under acidic conditions.[1] The presence of the hydroxyl and phenethyl groups allows for further chemical modifications, making this compound a versatile building block.

A thorough understanding of a compound's solubility is paramount for its effective use in drug discovery and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as recrystallization and chromatography, and is a key determinant of a drug candidate's bioavailability. This guide will delve into the factors governing the solubility of this compound and provide a robust methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structural components of this compound—the polar carbamate and hydroxyl groups, and the non-polar tert-butyl and phenethyl groups—suggest a nuanced solubility profile.

-

Influence of the Carbamate and Hydroxyl Groups: The carbamate and hydroxyl moieties are capable of engaging in hydrogen bonding, both as donors (from the N-H of the carbamate and the O-H of the hydroxyl) and as acceptors (at the carbonyl and hydroxyl oxygens). This suggests a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Impact of the Phenethyl and tert-Butyl Groups: The aromatic phenethyl group and the aliphatic tert-butyl group contribute to the molecule's non-polar character. These features will enhance solubility in solvents with lower polarity, including chlorinated solvents and aromatic hydrocarbons, through van der Waals interactions.

Based on the known solubility of the parent compound, tert-butyl carbamate, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water, we can extrapolate the expected solubility of this compound.[2][3][4][5][6] The addition of the 3-hydroxyphenethyl group is expected to enhance solubility in polar solvents compared to tert-butyl carbamate, due to the added hydroxyl group.

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of this compound. The shake-flask method, a gold standard for assessing thermodynamic solubility, is described.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed amount of each selected organic solvent.

-

Add an excess of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period.

-

Centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to ensure that no solid particles are carried over into the subsequent analysis.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Analyze the diluted supernatant samples by HPLC.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by applying the dilution factor. The resulting value is the solubility of this compound in the specific solvent at the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Alcohols | Methanol | 32.7 | |||

| Ethanol | 24.5 | ||||

| Isopropanol | 19.9 | ||||

| Chlorinated Solvents | Dichloromethane (DCM) | 9.1 | |||

| Chloroform | 4.8 | ||||

| Ethers | Tetrahydrofuran (THF) | 7.5 | |||

| Diethyl Ether | 4.3 | ||||

| Aromatic Hydrocarbons | Toluene | 2.4 | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | ||||

| Acetonitrile | 37.5 | ||||

| Non-Polar Aliphatic | Hexane | 1.9 | |||

| Aqueous | Water | 80.1 |

Data to be populated by the researcher following the experimental protocol.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound, bridging the gap left by the absence of specific quantitative data in the literature. By leveraging the known properties of the related compound, tert-butyl carbamate, and applying fundamental principles of organic chemistry, a predictive framework for its solubility has been established. The detailed experimental protocol outlined herein offers a clear and reliable method for researchers to generate precise and accurate solubility data. Such data is invaluable for the optimization of reaction conditions, the development of effective purification strategies, and the advancement of drug development programs that utilize this versatile chemical intermediate.

References

-

ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

A Guide to the Synthesis and Utility of tert-Butyl 3-hydroxyphenethylcarbamate

This technical guide provides an in-depth exploration of tert-Butyl 3-hydroxyphenethylcarbamate, a pivotal intermediate in contemporary medicinal chemistry. We will dissect its initial synthesis, explore the underlying chemical principles, and present validated protocols for its preparation. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's significance and practical application.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks—molecules that offer a strategic combination of functional groups and protective elements. This compound (CAS No: 129150-68-1) stands out as such a scaffold.

Its structure elegantly combines two critical features for pharmaceutical synthesis:

-

A phenethylamine core with a hydroxyl group , a common motif in many biologically active compounds and a versatile handle for further chemical modification.

-

A tert-butyloxycarbonyl (Boc) protected amine , which masks the reactivity of the primary amine, allowing for selective reactions at other sites of the molecule. The Boc group is favored for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

The strategic placement of the hydroxyl group at the meta-position of the phenyl ring and the robust protection of the amine make this compound an invaluable precursor for the synthesis of a diverse array of more complex target molecules, including novel therapeutic agents.

The Genesis of Synthesis: Foundational Approaches

While a singular "discovery" event for a synthetic intermediate like this is rare, its emergence in the chemical literature is tied to the need for protected phenethylamines in multi-step syntheses. The "first synthesis" can be understood as the development of the most logical and efficient routes from readily available starting materials. Two primary strategies have proven to be the most effective and are detailed below.

Strategy 1: Direct Protection of the Amine

The most direct and widely adopted method involves the selective N-protection of 2-(3-hydroxyphenyl)ethylamine. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate. It is a highly effective, commercially available reagent that reacts specifically with the nucleophilic amine under mild conditions, leaving the phenolic hydroxyl group untouched. This selectivity is crucial as it obviates the need for a separate protection-deprotection sequence for the hydroxyl group, thereby streamlining the synthesis.

Strategy 2: Deprotection of a Benzyl-Protected Phenol

An alternative and equally valid approach involves starting with a precursor where the phenolic hydroxyl group is already protected, typically as a benzyl ether. This strategy is often employed when the starting material, 2-(3-benzyloxyphenyl)ethylamine, is more accessible or when reaction conditions for the Boc protection might interfere with an unprotected phenol. The synthesis proceeds by first protecting the amine with Boc₂O, followed by the cleavage of the benzyl ether via catalytic hydrogenation. This final deprotection step is exceptionally clean, yielding the desired product and toluene as the only byproduct, which is easily removed.

Data Summary and Physicochemical Properties

A summary of the key properties of the target compound is presented below for quick reference.

| Property | Value |

| CAS Number | 129150-68-1[1] |

| Molecular Formula | C₁₃H₁₉NO₃[1] |

| Molecular Weight | 237.29 g/mol [1] |

| Appearance | Off-white to light yellow solid[1] |

| Boiling Point | 397.1 ± 25.0 °C (Predicted)[1] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Detailed Synthetic Protocols

The following sections provide step-by-step methodologies for the synthesis of this compound. These protocols are designed to be self-validating, with explanations for key steps.

Protocol 1: Direct Boc Protection of 2-(3-Hydroxyphenyl)ethylamine

This method is favored for its atom economy and simplicity. It relies on the differential nucleophilicity between the amine and the phenol.

Workflow Diagram: Direct Boc Protection

Caption: Experimental workflow for the direct Boc protection synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-hydroxyphenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Reagent Addition: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Mg₂SO₄ or Na₂SO₄.[2]

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Catalytic Hydrogenation of a Benzyl-Protected Precursor

This protocol is ideal when the starting material has a protected hydroxyl group. The deprotection is the final, clean step.

Synthetic Pathway: Debenzylation

Caption: Synthesis via hydrogenation of a benzyl-protected precursor.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1.0 eq) in ethanol (100 mL for 13 g of starting material), carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 7-8% w/w).[1]

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas, and then maintain a hydrogen pressure of 40 psi.[1]

-

Reaction: Stir the mixture vigorously at room temperature overnight. Monitor the reaction for the consumption of starting material by TLC.

-

Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.[1]

-

Concentration: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. This typically yields the desired this compound as a colorless oil in quantitative yield, often pure enough for subsequent steps without further purification.[1]

Mechanistic Rationale and Causality

Understanding the mechanism behind each step is critical for troubleshooting and optimization.

Mechanism of Boc Protection:

Caption: Simplified mechanism of amine protection using Boc₂O.

The lone pair of electrons on the nitrogen atom of the phenethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This forms a transient tetrahedral intermediate. This intermediate then collapses, with the tert-butoxide group leaving. The unstable tert-butoxide anion quickly decomposes into isobutylene and a proton, or is protonated by the newly formed carbamic acid proton to form tert-butanol, ultimately driving the reaction to completion.

Comparative Analysis of Synthetic Routes

| Feature | Protocol 1: Direct Protection | Protocol 2: Debenzylation |

| Starting Material | 2-(3-Hydroxyphenyl)ethylamine | tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate |

| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | H₂, Palladium on Carbon (Pd/C) |

| Number of Steps | One step | Two steps (Boc protection then debenzylation) |

| Yield | Generally high | Quantitative for the deprotection step[1] |

| Advantages | More direct, better atom economy. | Very clean final step, easy product isolation. |

| Disadvantages | Requires purification (chromatography). | Requires an additional step to prepare the starting material. Requires specialized hydrogenation equipment. |

Conclusion and Future Outlook

This compound is a foundational molecule whose synthesis is a routine yet critical task in medicinal chemistry laboratories. The direct Boc protection and the catalytic debenzylation routes both represent robust and reliable methods for its preparation. The choice between them often depends on the availability of starting materials and the specific requirements of the broader synthetic campaign. As drug development continues to demand increasingly complex and novel molecular entities, the mastery of synthesizing such key intermediates remains an indispensable skill for the modern synthetic chemist.

References

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 11. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-hydroxyphenethylcarbamate: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic use of versatile building blocks is paramount. tert-Butyl 3-hydroxyphenethylcarbamate has emerged as a significant intermediate, prized for its bifunctional nature. It incorporates a phenolic hydroxyl group and a stable, yet readily cleavable, N-Boc protected amine on a phenethylamine scaffold. This guide provides a comprehensive exploration of this building block, detailing its synthesis, physicochemical properties, and strategic applications. We will delve into the orthogonal reactivity of its functional groups, providing field-proven experimental protocols and explaining the causality behind key synthetic choices. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this molecule's unique architecture for the efficient construction of novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Scaffold

The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and pharmacologically active agents. This compound presents this core with two strategically differentiated functional groups: a nucleophilic phenolic hydroxyl group and a latent primary amine, masked as a tert-butyloxycarbonyl (Boc) carbamate.

The utility of this molecule stems from this orthogonality. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the phenolic hydroxyl group.[1] Conversely, the Boc group can be efficiently removed under acidic or thermal conditions, unmasking the primary amine for subsequent elaboration without disturbing functionalities sensitive to acidic conditions.[2][3][4] This two-faced reactivity allows for a controlled, stepwise assembly of complex molecular architectures, making it an invaluable asset in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |

| CAS Number | 129150-68-1 | [5] |

| Molecular Formula | C₁₃H₁₉NO₃ | [5] |

| Molecular Weight | 237.29 g/mol | [5] |

| Appearance | Off-white to light yellow solid or colorless oil | [5] |

| Boiling Point | 397.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | 2-8°C | [5] |

Spectroscopic Data for Structural Verification

The following ¹H NMR data provides a characteristic fingerprint for the molecule.[5]

| Chemical Shift (δ, ppm) (CDCl₃) | Multiplicity | Integration | Assignment |

| 7.22 - 7.12 | m | 1H | Ar-H |

| 6.78 - 6.66 | m | 3H | Ar-H |

| 4.56 | bs | 1H | N-H |

| 3.42 - 3.30 | m | 2H | N-CH₂ |

| 2.74 | t | 2H | Ar-CH₂ |

| 1.44 | s | 9H | -C(CH₃)₃ |

Synthesis of the Building Block

The preparation of this compound is accessible through reliable and scalable methods. The choice of route often depends on the availability and cost of the starting materials.

Method A: Direct N-Boc Protection

The most straightforward approach is the direct protection of the commercially available 3-hydroxyphenethylamine using di-tert-butyl dicarbonate (Boc₂O). The key to this transformation is the selective acylation of the more nucleophilic amine in the presence of the less nucleophilic phenolic hydroxyl group.

Caption: Synthesis of the building block via N-Boc protection.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenethylamine (1.0 eq). Dissolve it in a suitable solvent system, such as a 10:10:7 mixture of water, methanol, and triethylamine.

-

Reagent Addition: While stirring, slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.6 eq) portion-wise. A slight excess ensures complete conversion of the starting amine.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 55°C) overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Reduce the solvent volume using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If required, purification can be achieved by column chromatography on silica gel.

Method B: Catalytic Hydrogenation of a Benzyl-Protected Precursor

An alternative route involves the deprotection of a precursor where the phenolic hydroxyl is masked, typically as a benzyl ether. This is particularly useful if the synthesis starts from a benzyl-protected intermediate. The benzyl group is readily cleaved by catalytic hydrogenation.

-

Setup: In a hydrogenation vessel, dissolve tert-butyl [2-(3-benzyloxyphenyl)ethyl]carbamate (1.0 eq) in a suitable solvent, such as ethanol (100 mL for 13 g of starting material).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1 g for 13 g of starting material).

-

Reaction: Seal the vessel and subject the mixture to hydrogenation, for instance, at 40 psi of hydrogen pressure, overnight.

-

Workup: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound, often in quantitative yield and high purity.[5]

The Core Directive: Orthogonal Reactivity in Synthesis

The synthetic power of this compound lies in the ability to address its two functional groups independently.

Transformations of the Phenolic Hydroxyl Group

With the amine safely protected, the phenolic hydroxyl group is available for a variety of transformations. Its moderate acidity (pKa ~10) allows it to be deprotonated by common bases (e.g., K₂CO₃, NaH) to form a potent phenoxide nucleophile.

-

O-Alkylation (Williamson Ether Synthesis): The phenoxide can be readily alkylated with various electrophiles, such as alkyl halides or tosylates, to form ether linkages. This is a cornerstone reaction for connecting the building block to other molecular fragments.

-

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, Et₃N) yields the corresponding esters.

-

Mitsunobu Reaction: This reaction allows for the alkylation of the phenol with a primary or secondary alcohol under mild, neutral conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Caption: Reactivity of the phenolic hydroxyl group.

Deprotection and Elaboration of the Amine

The tert-butyloxycarbonyl (Boc) group is prized for its stability and predictable cleavage under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutene and a proton. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.[4]

-

Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected amine with a solution of TFA in a solvent like dichloromethane (DCM). The reaction is typically fast, often completing within 1-2 hours at room temperature.[2]

-

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents (e.g., 4M HCl in dioxane or diethyl ether) are also highly effective and provide the product as a stable hydrochloride salt.[2]

-

Thermal Deprotection: In some cases, particularly for substrates sensitive to strong acids, thermal deprotection in a high-boiling solvent can be achieved, though this is less common.[3]

Once deprotected, the primary amine is a versatile nucleophile ready for a vast array of subsequent reactions:

-

Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling reagents like EDC/HOBt), acyl chlorides, or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Direct alkylation with alkyl halides to form secondary and tertiary amines.

Caption: N-Boc deprotection and subsequent amine reactions.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are highly relevant in pharmaceutical research. The phenethylamine core is a well-established pharmacophore, while the ability to introduce diverse functionality at both the phenolic and amino positions makes this building block ideal for generating compound libraries for structure-activity relationship (SAR) studies.

For example, this building block can be used to synthesize analogs of known bioactive agents, introducing linkers of varying lengths and compositions. The phenolic ether can serve as an anchor point to a larger scaffold, while the deprotected amine can be functionalized to interact with a specific biological target. Its use has been noted in the synthesis of compounds targeting various receptors and enzymes.[6][7]

A Validated Synthetic Workflow

The true power of this building block is realized in a multi-step synthesis. The following workflow illustrates a typical sequence where the phenol is first modified, followed by deprotection and functionalization of the amine. This self-validating system ensures that each step proceeds with high fidelity due to the orthogonal nature of the protecting groups.

Caption: A typical synthetic workflow using the building block.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its bifunctional and orthogonal nature provides chemists with a reliable platform for introducing the valuable phenethylamine scaffold into target structures. By understanding the principles of its synthesis and the nuances of its reactivity, researchers in drug development and organic synthesis can unlock its full potential to accelerate their discovery programs. The protocols and insights provided in this guide serve as a practical foundation for its successful application in the laboratory.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Movassaghi, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. PubChem. [Link]

-

National Center for Biotechnology Information. tert-Butyl (3-hydroxycyclohexyl)carbamate. PubChem. [Link]

- Google Patents.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

ChemTips. (2012). Reactions that Work: Boc Protection. [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]

-

MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

-

National Center for Biotechnology Information. tert-Butyl hydroxy(methyl)carbamate. PubChem. [Link]

-

Carpino, L. A. Carbazic acid, tert-butyl ester. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-butyl(3-hydroxyphenethyl)carbamate CAS#: 129150-68-1 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for tert-Butyl 3-hydroxyphenethylcarbamate

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 3-hydroxyphenethylcarbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this critical synthetic intermediate.

Introduction: The Imperative of Stability

This compound is a key building block in organic synthesis, valued for its bifunctional nature, incorporating a Boc-protected amine and a phenolic hydroxyl group. The utility of this intermediate is contingent upon its purity and integrity. Degradation not only reduces yield but can also introduce impurities that complicate downstream reactions and purification processes. A thorough understanding of its stability profile is therefore not an academic exercise, but a prerequisite for reliable and reproducible research and development. This guide elucidates the intrinsic chemical liabilities of the molecule and provides actionable protocols for its preservation and quality assessment.

Chemical & Physical Profile

A foundational understanding of the molecule's properties is essential for interpreting its stability. The structure combines a phenol, susceptible to oxidation, and a tert-butoxycarbonyl (Boc) protected amine, which is labile under acidic and thermal stress.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2-(3-hydroxyphenyl)ethyl)carbamate | N/A |

| Synonyms | N-Boc-3-hydroxyphenethylamine | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | Off-white to slight yellow powder | [1] |

| CAS Number | 64318-28-1 | [1] |

Caption: Chemical structure of this compound.

Core Stability Analysis: Predicting Degradation Pathways

The stability of this compound is governed by its two primary functional groups: the Boc-carbamate and the phenol. Degradation can be anticipated under specific environmental pressures.

Hydrolytic Stability: The Vulnerability of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is the molecule's most significant hydrolytic liability.

-

Acidic Conditions (pH < 5): The Boc group is highly susceptible to cleavage under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene and releases carbon dioxide. This deprotection is often rapid and is a standard method for its removal in synthesis.[3] Consequently, prolonged exposure to even mild acids must be strictly avoided during storage and handling.

-

Neutral & Basic Conditions (pH 7-12): The carbamate linkage is generally stable at neutral and basic pH.[2][4] Unlike esters, carbamates are significantly more resistant to base-catalyzed hydrolysis.[5] Therefore, degradation via this pathway is minimal under these conditions.

Oxidative Stability: The Reactivity of the Phenol Ring

The phenolic hydroxyl group renders the molecule susceptible to oxidation.

-

Mechanism: In the presence of oxygen (air) or other oxidizing agents, phenols can be oxidized to form quinones, which are often highly colored.[6][7] This process can be accelerated by light and the presence of metal ions. The formation of these chromophoric impurities is a common cause of discoloration (e.g., turning yellow, pink, or brown) in phenol-containing compounds upon storage.[6]

-

Mitigation: To prevent oxidative degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. The use of antioxidants is generally not recommended as it would introduce additional substances into the material.

Thermal Stability: The Lability of the Boc Group

The Boc group is also known to be thermally labile.

-

Mechanism: At elevated temperatures, typically above 85-90°C, the Boc group can be cleaved without any catalyst.[2][8] This thermal deprotection proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[8] Recent studies have explored this process in continuous flow reactors at even higher temperatures (180-240°C) to achieve rapid deprotection.[9][10][11]

-

Implications for Storage: This dictates that the compound must be stored away from heat sources, and any drying processes should be conducted under vacuum at low temperatures (e.g., room temperature).[12]

Caption: Predicted primary degradation pathways for this compound.

Recommended Storage & Handling Protocols

Based on the stability analysis, a multi-faceted approach to storage is required to maintain the compound's integrity.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life and purity of the material.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C (Refrigerated) | Minimizes risk of thermal degradation and slows oxidative processes. | [13][14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol moiety, which causes discoloration. | [6][7] |

| Light | Amber Glass Vial / Protect from Light | Prevents photolytic degradation and light-catalyzed oxidation. | [15] |

| Container | Tightly Sealed Container | Prevents exposure to atmospheric moisture and oxygen. | [16][17] |

| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoids rapid chemical degradation. | [14][18] |

Safe Handling Procedures

Adherence to proper laboratory safety practices is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[18]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[18][19]

-

Dispensing: When weighing and transferring the solid, use spatulas and techniques that minimize the creation of dust.[18]

-

Spills: In case of a spill, sweep up the solid material carefully, place it in a suitable, sealed container for disposal, and clean the area. Avoid generating dust during cleanup.[18]

Experimental Workflow: Forced Degradation Study

A forced degradation study is the definitive method for confirming the stability profile of a drug substance or intermediate. It involves subjecting the compound to exaggerated stress conditions to identify potential degradation products and pathways.

Objective: To systematically evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Caption: Workflow for a comprehensive forced degradation study.

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

| Stress Condition | Reagent / Condition | Rationale |

| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Incubate at 40°C. | To test the lability of the Boc group under acidic conditions.[2] |

| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Incubate at 40°C. | To confirm the stability of the carbamate to basic conditions.[2] |

| Oxidation | Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. | To simulate oxidative stress on the phenol moiety.[20] |

| Thermal Stress | Incubate a sealed vial of the stock solution at 80°C in the dark. | To evaluate the potential for thermal deprotection of the Boc group.[8] |

| Photostability | Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the test sample. | To assess degradation from light energy.[2] |

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., neutralize the acid/base samples with an equimolar amount of base/acid).

-

Quantification by HPLC: Analyze all samples using a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detector set to an appropriate wavelength (e.g., 220 nm and 275 nm).

-

Analysis: Calculate the percentage of the parent compound remaining and quantify the formation of any major degradants.

-

Conclusion

The chemical stability of this compound is robust under neutral and basic conditions but is compromised by acid, heat, and oxidative stress. The primary degradation pathways are the acid-catalyzed or thermal cleavage of the Boc-protecting group and the oxidation of the phenol ring. To ensure the long-term integrity and purity of this valuable intermediate, it is imperative to store the material under refrigerated (2-8°C), dark, and inert atmosphere (N₂ or Ar) conditions in a tightly sealed container. The experimental protocols provided herein offer a systematic framework for validating this stability profile and for implementing rigorous quality control measures in a research or manufacturing environment.

References

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts.

- Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols.

- Sigma-Aldrich. (2025, December 25).

- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.

- Sigma-Aldrich. (2025, May 20).

- Fisher Scientific. (2015, January 30).

- Tessaro, D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- BenchChem. (n.d.).

- MedChemExpress. (2026, January 4). tert-Butyl N-(3-hydroxypropyl)

- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Wikipedia. (n.d.). Phenol.

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2009, May 28).

- Thermo Fisher Scientific. (2010, May 21).